

Mass Spectral Characteristics of Aldicarb Sulfone-13C2,d3: An In-depth Technical Guide

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Compound of Interest

Compound Name: Aldicarb sulfone-13C2,d3

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This technical guide provides a comprehensive overview of the mass spectral characteristics of **Aldicarb sulfone-13C2,d3**, a stable isotope-labeled internal standard crucial for the accurate quantification of the pesticide metabolite, aldicarb sulfone. This document details the compound's key properties, mass spectrometric fragmentation patterns, and a recommended experimental protocol for its use in analytical methodologies.

Compound Information

Aldicarb sulfone-13C2,d3 is a synthetically modified version of aldicarb sulfone, where two carbon atoms and three deuterium atoms have been incorporated into the molecule. This isotopic labeling results in a predictable mass shift, allowing it to be distinguished from the native analyte in mass spectrometry-based analyses, thereby ensuring high accuracy and precision in quantification.

Table 1: General Properties of **Aldicarb sulfone-13C2,d3**

Property	Value	Reference(s)
Chemical Name	Aldicarb-(N-methyl-13C,d3, carbamoyl-13C) sulfone	[1]
CAS Number	1261170-76-6	[1][2]
Molecular Formula	13C2C5D3H11N2O4S	[2]
Molecular Weight	227.27 g/mol	[2]
Isotopic Purity	≥98 atom %	
Mass Shift	M+5	

Mass Spectral Data

The mass spectral characteristics of **Aldicarb sulfone-13C2,d3** are primarily defined by its behavior under different ionization techniques, such as Electron Ionization (EI) and Electrospray Ionization (ESI). While a dedicated full mass spectrum for the labeled compound is not publicly available, its fragmentation pattern can be reliably inferred from the well-documented mass spectrum of the unlabeled aldicarb sulfone. The isotopic labels are located on the N-methyl and carbamoyl groups, and fragments containing these moieties will exhibit a corresponding mass shift.

Electron Ionization (EI) Mass Spectrum of Aldicarb Sulfone (Unlabeled)

The NIST WebBook provides the following mass spectrum for aldicarb sulfone under electron ionization.

Table 2: Key m/z Peaks and Relative Intensities for Aldicarb Sulfone (EI-MS)

m/z	Relative Intensity (%)	Putative Fragment
41	100.0	C ₃ H ₅ ⁺
58	85.8	[CH ₃ NCOH] ⁺
86	55.4	[C ₅ H ₁₂ N] ⁺
148	25.0	[M - C ₃ H ₆ O ₂] ⁺
222	1.0	[M] ⁺

Source: NIST WebBook[3]

For **Aldicarb sulfone-13C₂,d₃**, the molecular ion ([M]⁺) is expected at m/z 227. Fragments containing the labeled N-methyl-carbamoyl group will be shifted by +5 amu. For instance, the fragment at m/z 58 would be observed at m/z 63.

Electrospray Ionization (ESI) Mass Spectrometry

In ESI-MS, aldicarb sulfone typically forms a protonated molecule [M+H]⁺. For **Aldicarb sulfone-13C₂,d₃**, this would correspond to an m/z of 228. In tandem mass spectrometry (MS/MS), this precursor ion is fragmented to produce characteristic product ions.

Table 3: LC-MS/MS Transitions for Aldicarb Sulfone and its Labeled Analog

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Reference(s)
Aldicarb Sulfone	223.0747	86.0601	-	[4]
Aldicarb Sulfone	223.0747	148.0427	-	[4]
Aldicarb sulfone-13C ₂ ,d ₃	228.1	91.1	To be optimized	Inferred
Aldicarb sulfone-13C ₂ ,d ₃	228.1	153.0	To be optimized	Inferred

Experimental Protocol: Quantification of Aldicarb Sulfone using Isotope Dilution LC-MS/MS

This section outlines a general procedure for the analysis of aldicarb sulfone in a given matrix (e.g., water, food extracts) using **Aldicarb sulfone-¹³C₂,d₃** as an internal standard.^{[5][6]}

Materials and Reagents

- Aldicarb sulfone analytical standard
- **Aldicarb sulfone-¹³C₂,d₃** internal standard
- HPLC-grade acetonitrile, methanol, and water
- Formic acid
- Ammonium acetate
- Solid-phase extraction (SPE) cartridges (e.g., HLB)

Sample Preparation

- Spiking: To a known volume or weight of the sample, add a precise amount of **Aldicarb sulfone-¹³C₂,d₃** internal standard solution.
- Extraction: Extract the analytes from the sample matrix using an appropriate solvent (e.g., acetonitrile).
- Clean-up: Purify the extract using solid-phase extraction (SPE) to remove interfering matrix components.
- Reconstitution: Evaporate the cleaned extract to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

- Liquid Chromatography (LC):

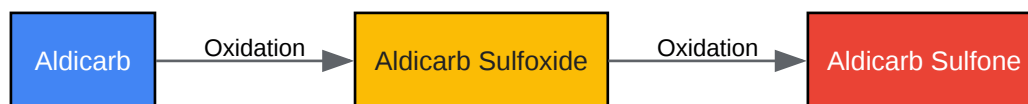
- Column: C18 reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18).[5]
- Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid and 5 mmol/L ammonium acetate.[5]
- Flow Rate: To be optimized based on the column dimensions.
- Injection Volume: 5-10 µL.
- Mass Spectrometry (MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).[5]
 - Scan Type: Multiple Reaction Monitoring (MRM).[5]
 - MRM Transitions: Monitor the transitions listed in Table 3 for both the native analyte and the internal standard.

Quantification

The concentration of aldicarb sulfone in the sample is determined by calculating the ratio of the peak area of the native analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analytical standard and a constant concentration of the internal standard.

Metabolic Pathway of Aldicarb

Aldicarb is metabolized in the environment and in biological systems through oxidation to form aldicarb sulfoxide, which is subsequently oxidized to aldicarb sulfone. Understanding this pathway is crucial for monitoring the total toxic residue of aldicarb.

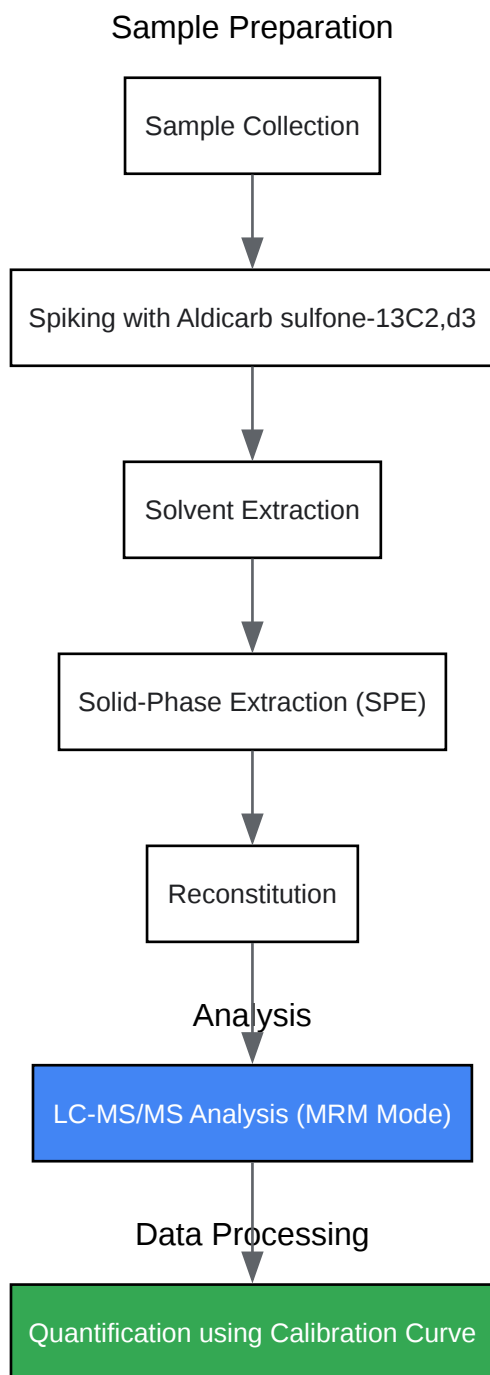


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Metabolic pathway of Aldicarb to Aldicarb Sulfone.

Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of aldicarb sulfone using an isotope-labeled internal standard.



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Workflow for quantitative analysis of Aldicarb Sulfone.

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